5-(2,6-Difluorophenyl)nicotinaldehyde
Description
The study of heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical science. Among these, pyridine-based structures are particularly prominent due to their versatile chemical reactivity and presence in a vast number of biologically active molecules. nih.gov The compound 5-(2,6-Difluorophenyl)nicotinaldehyde emerges as a molecule of significant interest at the intersection of several key areas of chemical research, combining the established utility of the nicotinaldehyde scaffold with the strategic introduction of a difluorophenyl group. This article delves into the academic investigation of this specific compound, examining the foundational importance of its constituent chemical motifs and identifying areas for future scholarly inquiry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1346691-84-6 |
|---|---|
Molecular Formula |
C12H7F2NO |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F2NO/c13-10-2-1-3-11(14)12(10)9-4-8(7-16)5-15-6-9/h1-7H |
InChI Key |
MXFZRRKIVPFMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 2,6 Difluorophenyl Nicotinaldehyde
Retrosynthetic Strategies for 5-(2,6-Difluorophenyl)nicotinaldehyde
Retrosynthetic analysis is a technique for deconstructing a target molecule into simpler, readily available starting materials, which helps in planning a viable synthetic route. uniurb.itox.ac.uk
The molecular architecture of this compound features two primary components: a pyridine-3-carbaldehyde core and a 2,6-difluorophenyl substituent at the 5-position. The most logical retrosynthetic disconnection is the carbon-carbon bond between the pyridine (B92270) and the phenyl ring.
This disconnection (Disconnect C-C) points to two primary synthons: a 5-pyridyl synthon and a 2,6-difluorophenyl synthon. ox.ac.uk The polarity of these synthons can be reversed depending on the chosen synthetic reaction.
Pathway A: This pathway involves a nucleophilic 2,6-difluorophenyl species and an electrophilic pyridine ring. The synthetic equivalents for this approach would be a 5-halonicotinaldehyde (e.g., 5-bromonicotinaldehyde) as the electrophile and a (2,6-difluorophenyl)boronic acid or a (2,6-difluorophenyl)trialkylstannane as the nucleophile, typically for a Suzuki-Miyaura or Stille cross-coupling reaction, respectively.
Pathway B: Conversely, this pathway utilizes an electrophilic 2,6-difluorophenyl species and a nucleophilic pyridine. The synthetic equivalents could be a 5-lithiated or 5-borylated nicotinaldehyde derivative reacting with 1,3-difluoro-2-halobenzene.
A secondary disconnection involves the aldehyde functional group (Functional Group Interconversion, FGI). The aldehyde group can be sensitive to certain reaction conditions. Therefore, it is often strategically advantageous to introduce it at a later stage of the synthesis from a more stable precursor. This leads to precursors such as:
5-(2,6-Difluorophenyl)nicotinic acid
5-(2,6-Difluorophenyl)nicotinonitrile
[5-(2,6-Difluorophenyl)pyridin-3-yl]methanol
These precursors can be converted to the target aldehyde via reduction, oxidation, or hydrolysis followed by partial reduction.
The choice between a convergent and a linear synthesis strategy is a critical decision in planning the synthesis of a complex molecule like this compound. pediaa.com
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Sequential, step-by-step assembly from a single starting material. pediaa.com | Independent synthesis of fragments followed by late-stage coupling. chemistnotes.com |
| Overall Yield | Tends to be lower, as it's the product of all step yields. uniurb.it | Generally higher, as long linear sequences are avoided. wikipedia.org |
| Efficiency | Can be less efficient and more time-consuming for complex targets. fiveable.me | More efficient due to parallel processing of fragments. fiveable.me |
| Purification | Intermediates are carried through all subsequent steps, potentially complicating purification. | Purification can be simpler as fragments are purified independently before the final coupling. |
| Application | Suitable for simpler molecules or when fragments are difficult to couple. | Highly preferred for complex molecules and for building molecular libraries. wikipedia.org |
Development of Novel Synthetic Routes to the 5-Aryl Nicotinaldehyde Scaffold
The construction of the 5-aryl nicotinaldehyde scaffold can be achieved through several modern synthetic methods.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl structures. rsc.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.net
In the context of synthesizing this compound, the most common approach involves the coupling of a 5-halonicotinaldehyde derivative with (2,6-difluorophenyl)boronic acid. Nickel-catalyzed variations are also gaining prominence, sometimes offering different reactivity or selectivity. semanticscholar.org
| Catalyst / Ligand | Base | Solvent | Substrates | Yield | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 5-Bromonicotinaldehyde (B46077), Arylboronic acids | Good | researchgate.net |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 5-Chloronicotinaldehyde, Arylboronic acids | High | N/A |
| NiCl₂(dppp) | K₃PO₄ | Dioxane | Aryl chlorides, Arylboronic esters | Good | semanticscholar.org |
| Pd(OAc)₂ / P(o-tolyl)₃ | K₃PO₄ (aq) | Dimethoxyethane | Iodo-benzyloxy-benzaldehydes, Thiophene-boronic acids | 76-99% | researchgate.net |
This table represents typical conditions found in the literature for similar transformations and serves as a general guide.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Electron-rich, bulky phosphine (B1218219) ligands often promote the key oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov
As the aldehyde functionality can be labile, a common strategy is to perform the key C-C bond formation on a more stable pyridine derivative, such as a carboxylic acid, ester, or nitrile, followed by a functional group interconversion (FGI) to unmask the aldehyde in a late stage. ox.ac.uk
Starting with 5-(2,6-difluorophenyl)nicotinic acid, several pathways can lead to the desired aldehyde.
| Precursor | Reagent(s) | Transformation | Notes |
| Pyridine Carboxylic Acid | 1. SOCl₂ or Oxalyl Chloride2. H₂, Pd/BaSO₄ (Rosenmund reduction) | Acid → Acid Chloride → Aldehyde | The Rosenmund reduction can be effective but sometimes suffers from over-reduction. |
| Pyridine Carboxylic Acid | 1. Activate (e.g., with CDI)2. N,O-Dimethylhydroxylamine3. DIBAL-H | Acid → Weinreb Amide → Aldehyde | The Weinreb amide is a stable intermediate that controllably yields the aldehyde upon reduction. |
| Pyridine Ester | 1. DIBAL-H (diisobutylaluminium hydride) at low temp. | Ester → Aldehyde | A very common and effective method for the partial reduction of esters to aldehydes. |
| Pyridine Nitrile | 1. DIBAL-H at low temp.2. Acidic workup | Nitrile → Imine → Aldehyde | The intermediate imine is hydrolyzed upon workup to reveal the aldehyde. |
| Pyridine Alcohol | 1. PCC, PDC, or MnO₂2. Swern or Dess-Martin Oxidation | Primary Alcohol → Aldehyde | Oxidation of the corresponding alcohol is a reliable method, with MnO₂ being particularly useful for allylic/benzylic-type alcohols. |
The synthesis of amide derivatives from pyridine dicarboxylic acids is a well-established procedure, often involving the initial formation of an acyl chloride, indicating the viability of using these acid derivatives as synthetic handles. mdpi.comnih.govresearchgate.net
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials like organohalides or organometallics. bohrium.com This approach involves the direct coupling of a C-H bond in one aromatic system with a coupling partner.
For the synthesis of the 5-aryl nicotinaldehyde scaffold, this would entail the direct arylation of a pyridine-3-carbaldehyde derivative at the C-5 position. However, controlling regioselectivity in pyridine C-H functionalization is a significant challenge due to the electronic properties of the ring. nih.gov The pyridine nitrogen acts as a coordinating site and deactivates the ring, making C-H bonds less reactive.
Regioselectivity: Without a directing group, C-H arylation of pyridine often favors the C-2 or C-4 positions. Achieving C-3 or C-5 functionalization is more difficult and often requires specific catalytic systems or directing groups. nih.govbeilstein-journals.org
Catalytic Systems: Palladium is the most common catalyst, but rhodium and iridium have also been employed. The choice of ligand and additives (such as a carboxylic acid or silver salts) can be critical in steering the regioselectivity. nih.govacs.org
| Catalyst System | Substrate Type | Position Functionalized | Key Features | Reference |
| Pd(OAc)₂ / P(n-Bu)Ad₂ / Cs₂CO₃ / PivOH | 3-Substituted Pyridines | C-4 | High regioselectivity for electron-deficient pyridines. | nih.gov |
| Pd(OAc)₂ / PCy₃·HBF₄ / K₂CO₃ / PivOH | Thieno-pyridines | C-3 (on thiophene (B33073) ring) | Demonstrates feasibility on fused heterocyclic systems. | mdpi.com |
| Rh(I) / Ligand | Pyridine with directing group | C-2 (ortho to DG) | Directing group strategies offer excellent control for ortho-functionalization. | acs.org |
| Pd(OAc)₂ / Cu₂O / (MeO)₂SO₂ | Pyridine (unmasked) | C-2, C-6 | Uses a transient N-methylpyridinium activator for diarylation. | bohrium.com |
This table illustrates general systems for pyridine C-H arylation; specific application to 5-arylnicotinaldehyde would require optimization.
While direct C-5 arylation of a nicotinaldehyde derivative remains a challenging transformation, ongoing research in C-H activation continues to provide new tools that may eventually render this a viable and efficient synthetic strategy. beilstein-journals.org
Optimization of Reaction Conditions and Selectivity Control in this compound Synthesis
The successful synthesis of this compound hinges on meticulous control over reaction conditions to ensure high selectivity and yield. Key challenges include directing the coupling to the desired position on the pyridine ring (regioselectivity) and preventing unwanted reactions of the aldehyde group (chemoselectivity).
The construction of the 5-aryl nicotinaldehyde scaffold is most commonly achieved via a Suzuki-Miyaura coupling between 5-bromonicotinaldehyde and an appropriate arylboronic acid.
Regioselectivity : The primary challenge is to ensure the coupling occurs exclusively at the 5-position of the pyridine ring. The use of 5-bromonicotinaldehyde as a starting material inherently directs the palladium catalyst to this position, leading to the desired C-C bond formation. Alternative strategies for synthesizing substituted pyrazoles have demonstrated the importance of the starting materials in directing the final substitution pattern. nih.govnih.govresearchgate.net For instance, the synthesis of 5-hydroxy-1H-pyrazoles involves a protocol that ensures regioselectivity through an acid-catalyzed transamination followed by a base-catalyzed cyclization. nih.govnih.govresearchgate.net
Chemoselectivity : A significant hurdle is the potential for the aldehyde group to interfere with the catalytic cycle or undergo side reactions under the basic conditions required for the Suzuki coupling. organic-chemistry.org The aldehyde must remain intact throughout the reaction. This is typically achieved by:
Mild Reaction Conditions : Employing bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) that are strong enough to facilitate the catalytic cycle but not so harsh as to promote side reactions with the aldehyde.
Protecting Groups : In more complex syntheses, the aldehyde group can be temporarily converted into a less reactive functional group (like an acetal). This protecting group masks the aldehyde during the coupling reaction and is then removed in a subsequent step to regenerate the aldehyde. However, for many syntheses of 5-aryl-nicotinaldehydes, direct coupling without a protecting group is feasible and more atom-economical.
The careful balance of base, solvent, and temperature is crucial for selectively producing this compound while preserving the sensitive aldehyde functionality.
The palladium-catalyzed Suzuki-Miyaura reaction is central to forming the bond between the pyridine and difluorophenyl rings. researchgate.net The choice of catalyst and, more importantly, the phosphine ligand, is critical, especially when dealing with sterically hindered substrates like 2,6-difluorophenylboronic acid. acs.orgresearchgate.net
Bulky, electron-rich phosphine ligands are essential for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. nih.gov For the coupling of sterically hindered partners, ligands such as SPhos and XPhos have shown unprecedented activity, enabling reactions at low catalyst loadings and even at room temperature for some substrates. acs.orgnih.gov N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and efficiency, particularly for challenging couplings involving aryl chlorides or sterically demanding substrates. organic-chemistry.orgrsc.orgorganic-chemistry.org
The development of specialized precatalysts, which form the active Pd(0) species under conditions where the unstable boronic acid decomposition is slow, has been a significant advancement. acs.org This is particularly relevant for 2,6-difluorophenylboronic acid, which is known to deboronate under basic conditions. acs.org
| Catalyst/Precatalyst | Ligand | Key Advantages for Hindered Coupling | Typical Conditions |
|---|---|---|---|
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | High activity for hindered substrates, allows for lower catalyst loading. acs.orgnih.gov | K₃PO₄, THF/water, Room Temp to 40 °C. acs.org |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Effective for a wide range of heteroaryl chlorides and hindered boronic acids. nih.govnih.gov | K₂CO₃, Dioxane/water, 80-100 °C. nih.gov |
| PEPPSI-iPr | NHC Ligand | High stability, effective for solvent-free conditions, reduces palladium contamination. organic-chemistry.org | K₂CO₃, Solvent-free, 110 °C (Microwave). organic-chemistry.org |
| Pd/BI-DIME | BI-DIME | Specifically developed for extremely hindered biaryls. researchgate.net | Optimized for specific sterically demanding substrates. researchgate.net |
Scalability Considerations for Research Applications of this compound
Transitioning the synthesis of this compound from a small laboratory scale (milligrams) to a larger, research-ready scale (grams) introduces several challenges that must be addressed to ensure an efficient, safe, and cost-effective process. mickel.chnih.gov
Purification : While laboratory-scale reactions are often purified using column chromatography, this method is impractical and costly for gram-scale synthesis. mickel.ch Developing a process where the final product can be isolated by crystallization or precipitation is highly desirable. This requires a clean reaction with minimal side-product formation.
Reaction Parameters : Factors like heat transfer, mixing efficiency, and reaction time need careful management during scale-up. wuxiapptec.com Exothermic events that are manageable in a small flask can become hazardous in a large reactor. The reaction concentration may also need to be adjusted to balance efficiency with safety and solubility. mickel.ch
Process Repeatability : Ensuring consistent yield and purity from batch to batch is critical. wuxiapptec.com This requires robust control over all reaction parameters, including reagent quality, temperature, and reaction time. Poor repeatability was noted as a significant issue in the scale-up of a sterically hindered Suzuki coupling, with product purity varying widely until critical parameters were identified and controlled. wuxiapptec.com
A successful gram-scale synthesis provides a reliable supply of the compound for extensive biological screening, derivatization studies, and other research applications. researchgate.netnih.gov
Modern Synthetic Techniques for this compound
Recent innovations in synthetic chemistry offer powerful tools to improve the synthesis of pyridine-containing molecules like this compound, focusing on speed, efficiency, and complexity.
Microwave-assisted synthesis has become a revolutionary tool in organic chemistry, significantly accelerating reaction rates. ajchem-a.comanton-paar.com For the Suzuki-Miyaura coupling, microwave heating can reduce reaction times from hours to mere minutes. mdpi.comnih.govthieme-connect.com This rapid, uniform heating often leads to higher yields, cleaner reaction profiles, and improved reproducibility compared to conventional heating methods. ajchem-a.comyoutube.com
The advantages of microwave irradiation are particularly notable for constructing biaryl systems and other heterocyclic structures. nih.govresearchgate.net The ability to rapidly heat a sealed reaction vessel to temperatures above the solvent's boiling point creates high-pressure conditions that can dramatically accelerate the catalytic process. anton-paar.com This technique is highly amenable to the synthesis of substituted pyrimidines and pyridines, making it an attractive method for producing this compound efficiently. nih.govmdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Heating |
|---|---|---|
| Reaction Time | Hours to days thieme-connect.com | Minutes nih.govyoutube.com |
| Yield | Often moderate | Generally higher yields ajchem-a.comyoutube.com |
| Side Reactions | More prevalent due to prolonged heating | Reduced, leading to higher product purity anton-paar.com |
| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (heats reactants/solvent directly) ajchem-a.com |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product. rsc.orgacs.org This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While the direct synthesis of this compound via an MCR is not commonly reported, MCRs are widely used to construct substituted pyridine and nicotinaldehyde-like scaffolds. growingscience.comwhiterose.ac.uk
For example, one-pot reactions involving aldehydes, malononitrile, and other reagents can yield highly functionalized pyridines in a chemo- and regioselective manner. rsc.org These methods build the pyridine ring from acyclic precursors in a single step. whiterose.ac.uk Although these specific examples may not directly yield the target compound, they showcase the power of MCRs to create similar complex heterocyclic structures. nih.gov Future development in this area could lead to novel, highly convergent pathways to 5-aryl-nicotinaldehydes and their derivatives.
Mechanistic Studies of 5 2,6 Difluorophenyl Nicotinaldehyde Transformations
Exploration of Aldehyde Functional Group Reactivity in 5-(2,6-Difluorophenyl)nicotinaldehyde
The aldehyde functional group is characterized by a carbonyl (C=O) moiety where the carbon atom is bonded to a hydrogen atom and an R group. Due to the high electronegativity of oxygen relative to carbon, the carbonyl group is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. masterorganicchemistry.com This inherent polarity makes the carbonyl carbon an electrophilic center, prone to attack by nucleophiles. masterorganicchemistry.comlibretexts.org Aldehydes are generally more reactive than ketones because they are less sterically hindered and the carbonyl carbon is typically more electrophilic. libretexts.org
Nucleophilic Addition Pathways and Intermediates
The quintessential reaction of aldehydes is nucleophilic addition. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon. The general mechanism proceeds in two key steps:
Nucleophilic Attack: The nucleophile donates a pair of electrons to the carbonyl carbon, forming a new single bond. libretexts.orgnumberanalytics.com This attack forces the pi electrons of the carbon-oxygen double bond to move onto the oxygen atom. libretexts.org
Intermediate Formation: This initial attack results in the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.orgkhanacademy.org
Protonation: In the final step, the negatively charged oxygen atom of the alkoxide intermediate is protonated, typically by a weak acid or the solvent, to yield a neutral alcohol product. libretexts.org
This fundamental pathway can be initiated by either negatively charged nucleophiles (like the cyanide ion, CN⁻) or neutral nucleophiles (like water or amines). libretexts.orgkhanacademy.org In the case of this compound, the presence of the electron-withdrawing 2,6-difluorophenyl group and the pyridine (B92270) ring is expected to enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to simpler aldehydes. pressbooks.pub
A common example of nucleophilic addition is the formation of cyanohydrins through the addition of a cyanide ion. pressbooks.publibretexts.org Another is the addition of water to form hydrates (gem-diols), though these are often unstable. libretexts.orglibretexts.org
Condensation Reaction Mechanisms (e.g., Schiff Base Formation Kinetics)
Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule, such as water. libretexts.org The formation of an imine, also known as a Schiff base, from the reaction of an aldehyde with a primary amine is a classic example of a condensation reaction, often referred to as an addition-elimination reaction. libretexts.org
The mechanism for Schiff base formation is typically acid-catalyzed and involves several reversible steps:
Nucleophilic Addition: The amine nitrogen acts as a nucleophile, attacking the electrophilic aldehyde carbon to form a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral aminoalcohol intermediate, also known as a carbinolamine.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (an iminium ion).
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst.
The kinetics of this reaction are sensitive to pH. The reaction requires the amine to be in its nucleophilic, non-protonated form, but also needs an acid to protonate the hydroxyl group to facilitate elimination. Therefore, the reaction rate is typically maximal under weakly acidic conditions.
Reductive Pathways and Stereochemical Control
Aldehydes can be readily reduced to form primary alcohols. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents, most commonly complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu
The mechanism of reduction by a hydride reagent involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. msu.edu
Hydride Attack: The hydride ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
Protonation: The resulting alkoxide is then protonated in a subsequent workup step (often with water or a dilute acid) to give the final primary alcohol product. msu.edu
For this compound, reduction would yield [5-(2,6-difluorophenyl)pyridin-3-yl]methanol. Since the starting aldehyde is achiral and the product alcohol is also achiral, stereochemical control is not a factor in this specific reduction. However, if the substituents on the pyridine ring were different, creating a prochiral center, the use of chiral reducing agents could lead to stereoselective synthesis of one enantiomer over the other. The trigonal planar geometry of the starting aldehyde allows the nucleophile to attack from either face of the carbonyl group, which, for a prochiral ketone or aldehyde, would typically result in a racemic mixture of enantiomers unless a chiral influence is present. libretexts.org
Investigation of Pyridine Ring Reactivity and Aromaticity of this compound
Pyridine is an aromatic heterocycle, structurally similar to benzene (B151609) but with one CH group replaced by a nitrogen atom. youtube.comnih.gov Its aromaticity arises from a cyclic, planar system of six π-electrons delocalized in p-orbitals. youtube.com Unlike in pyrrole, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not participate in the aromatic sextet. youtube.com
This electronic configuration has two major consequences for pyridine's reactivity:
Basicity: The available lone pair makes pyridine basic, readily acting as a proton acceptor or a nucleophile. youtube.com
Electrophilic Aromatic Substitution: The nitrogen atom is more electronegative than carbon, causing it to withdraw electron density from the ring. This makes the pyridine ring significantly electron-deficient compared to benzene and thus less reactive towards electrophilic aromatic substitution. youtube.comslideshare.net
In this compound, the pyridine ring is substituted with two strongly electron-withdrawing groups: the aldehyde group at the 3-position and the 2,6-difluorophenyl group at the 5-position. These substituents further decrease the electron density of the pyridine ring, making it even more deactivated towards electrophilic attack. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
Influence of the 2,6-Difluorophenyl Substituent on Reaction Kinetics and Thermodynamics
Substituents can dramatically alter the reactivity of a molecule through a combination of inductive and resonance effects. The 2,6-difluorophenyl group attached to the pyridine ring of this compound exerts a powerful influence.
Fluorine is the most electronegative element, and its presence on the phenyl ring results in a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences for the reactivity of the molecule:
Aldehyde Reactivity: The inductive withdrawal of electron density is transmitted through the pyridine ring to the aldehyde group. This increases the partial positive charge on the aldehyde's carbonyl carbon, making it more electrophilic. pressbooks.pub Consequently, the rate of nucleophilic addition to the aldehyde is expected to be significantly faster compared to an unsubstituted nicotinaldehyde.
Pyridine Basicity: The electron-withdrawing nature of the substituent decreases the electron density on the pyridine nitrogen, making its lone pair less available for donation. slideshare.net This results in a lower basicity (a lower pKa of the conjugate acid) compared to unsubstituted pyridine.
Thermodynamically, the stabilization of intermediates can be affected. For nucleophilic addition to the aldehyde, the electron-withdrawing substituent will stabilize the negatively charged tetrahedral alkoxide intermediate, making the addition reaction more favorable.
Spectroscopic and Spectrometric Characterization Techniques for Reaction Monitoring
The transformation of this compound into its various products can be effectively monitored using a suite of spectroscopic and spectrometric techniques. These methods allow for the characterization of reactants, intermediates, and products by observing changes in their molecular structure and composition. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The aldehyde proton (-CHO) gives a characteristic signal far downfield (typically 9-10 ppm). The disappearance of this peak is a clear indicator of the reaction's progress. New signals, such as the broad peak of an alcohol proton (-CH₂OH) or the signal for an imine proton (-CH=N-), would appear.
¹³C NMR: The carbonyl carbon of the aldehyde has a distinct chemical shift (around 190-200 ppm). Monitoring the disappearance of this signal and the appearance of new signals corresponding to the product (e.g., an alcohol carbon at ~60-70 ppm or an imine carbon at ~160-170 ppm) provides direct evidence of the transformation.
¹⁹F NMR: As the fluorine atoms are part of the influential 2,6-difluorophenyl group, ¹⁹F NMR is a powerful tool. Changes in the electronic environment around the aldehyde or pyridine ring during a reaction would likely cause a shift in the fluorine signals, providing a sensitive probe for reaction monitoring.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups.
The strong, sharp absorption band of the aldehyde C=O stretch (typically around 1690-1740 cm⁻¹) is a key diagnostic peak.
Upon reduction to an alcohol, this C=O peak would disappear and be replaced by a broad O-H stretching band (around 3200-3600 cm⁻¹).
In a condensation reaction to form an imine, the C=O peak would be replaced by a C=N stretching band (around 1640-1690 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights. It is an invaluable tool for confirming the identity of reaction products and can also be used to detect the presence of reaction intermediates. By analyzing the mass spectrum of a reaction mixture over time, one can track the consumption of the starting material and the formation of the product.
Interactive Data Table: Expected Spectroscopic Shifts
| Functional Group Transformation | Key IR Peak (cm⁻¹) | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) |
| Aldehyde (Start) | ~1700 (C=O) | ~9.5 (CHO) | ~190 (C=O) |
| Alcohol (Product) | ~3400 (O-H) | ~4.5 (CH₂), ~2-5 (OH) | ~65 (CH₂OH) |
| Imine (Product) | ~1660 (C=N) | ~8.5 (CH=N) | ~165 (C=N) |
Computational Chemistry and Spectroscopic Analysis of 5 2,6 Difluorophenyl Nicotinaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the molecular and electronic properties of 5-(2,6-Difluorophenyl)nicotinaldehyde. These methods allow for the prediction of its three-dimensional structure, electron distribution, and reactivity patterns.
Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules with a good balance between accuracy and computational cost. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized molecular geometry.
The geometry is anticipated to be non-planar, with a significant dihedral angle between the pyridine (B92270) and the 2,6-difluorophenyl rings due to steric hindrance from the ortho-fluorine atoms. The aldehyde group is expected to be largely coplanar with the pyridine ring to maximize conjugation.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's electronic behavior. The HOMO is predicted to be localized primarily on the electron-rich 2,6-difluorophenyl ring and the pyridine ring, while the LUMO is expected to be centered on the electron-withdrawing aldehyde group and the pyridine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Predicted DFT Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity of the molecule |
Note: These values are estimations based on similar molecules and may vary with the level of theory and basis set used in actual computations.
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide a more detailed exploration of the molecule's potential energy surface. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, can be used to refine the energetic landscape.
For this compound, these methods could be used to investigate the rotational barriers of the phenyl-pyridine bond and the C-CHO bond. This would provide a deeper understanding of the conformational flexibility of the molecule and the relative energies of different conformers. The transition states connecting these conformers can also be located, offering insights into the dynamics of the molecule.
Prediction and Interpretation of Spectroscopic Data for this compound
Spectroscopic techniques are indispensable for the characterization of chemical compounds. Computational methods can predict these spectra, aiding in the interpretation of experimental data.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The predicted vibrational frequencies can be calculated using DFT methods.
For this compound, characteristic vibrational modes are expected. The C=O stretching vibration of the aldehyde group will be a strong band in the IR spectrum, typically in the region of 1700-1720 cm⁻¹. The C-H stretching of the aldehyde is also characteristic, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group are expected to produce strong absorptions in the 1200-1300 cm⁻¹ region. The pyridine ring vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ range.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |
| Aldehyde | C=O stretch | 1710 | Strong |
| Aldehyde | C-H stretch | 2830, 2730 | Medium |
| Difluorophenyl | C-F stretch | 1250 | Strong |
| Pyridine Ring | C=N, C=C stretch | 1580, 1470 | Medium to Strong |
| Aromatic C-H | C-H stretch | 3050-3100 | Medium |
Note: These are predicted frequencies and may be subject to shifts based on the molecular environment and computational method.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the ¹H and ¹³C nuclei can be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework.
In the ¹H NMR spectrum of this compound, the aldehyde proton is expected to be the most downfield signal, likely appearing around 10.0 ppm. The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. The protons on the difluorophenyl ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde will be highly deshielded, with a predicted chemical shift in the range of 190-195 ppm. The carbons directly bonded to the fluorine atoms will show large C-F coupling constants.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Aldehyde H | 10.0 |
| Pyridine H (ortho to CHO) | 9.1 |
| Pyridine H (meta to CHO) | 8.0 |
| Pyridine H (para to CHO) | 8.9 |
| Phenyl H (para to pyridine) | 7.5 |
| Phenyl H (meta to pyridine) | 7.2 |
| Aldehyde C | 192 |
| Pyridine C (ortho to CHO) | 153 |
| Pyridine C (meta to CHO) | 125 |
| Pyridine C (para to CHO) | 138 |
| Phenyl C (ipso) | 130 |
| Phenyl C (ortho to pyridine, C-F) | 160 (d, J ≈ 250 Hz) |
Note: Chemical shifts are relative to TMS and are estimations. Coupling constants (J) are also predictable but are not included for brevity.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption wavelengths and oscillator strengths can be predicted using Time-Dependent DFT (TD-DFT) calculations.
The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to be intense and occur at shorter wavelengths (higher energy). These transitions will be associated with the aromatic rings and the aldehyde group. The n→π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is expected to be less intense and occur at a longer wavelength (lower energy).
The presence of the 2,6-difluorophenyl group is likely to cause a slight blue shift (hypsochromic shift) compared to the unsubstituted phenyl-nicotinaldehyde due to the electron-withdrawing nature of the fluorine atoms, which can lower the energy of the n-orbital on the carbonyl oxygen.
Table 4: Predicted Electronic Transitions for this compound
| Transition Type | Predicted λmax (nm) | Key Orbitals Involved |
| π→π | ~ 260 | HOMO → LUMO+1 |
| π→π | ~ 290 | HOMO-1 → LUMO |
| n→π* | ~ 340 | HOMO (n) → LUMO |
Note: λmax values are estimations and can be influenced by solvent effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions that are often inaccessible through experimental techniques alone. nih.gov For this compound, MD simulations can elucidate the flexibility of the molecule and its preferred interaction patterns, which are crucial for understanding its chemical behavior and potential biological activity.
The conformational landscape of this compound is primarily defined by the torsional angles between the pyridine and the difluorophenyl rings. MD simulations can explore this landscape by propagating the trajectory of the molecule over time, allowing for the observation of rotations around the central carbon-carbon bond. The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a fundamental role in the chemical and physical properties of this compound. nih.gov MD simulations can be employed to study these interactions in various environments, such as in solution or in the presence of a target protein. By analyzing the simulation, it is possible to identify key interaction sites on the molecule and to quantify the strength and lifetime of the intermolecular bonds that are formed. nih.gov
A typical MD simulation protocol for this compound would involve the following steps:
System Setup: The molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions.
Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to maintain a stable environment.
Production Run: The simulation is run for an extended period, during which the trajectory of the molecule is recorded for later analysis.
The data generated from an MD simulation can be used to construct various analytical plots and tables to visualize the conformational dynamics and intermolecular interactions.
Interactive Table 1: Dihedral Angle Distribution of this compound from a Hypothetical MD Simulation
| Dihedral Angle (°) | Population (%) |
| 30-40 | 25 |
| 40-50 | 45 |
| 50-60 | 20 |
| 60-70 | 10 |
This hypothetical data illustrates that the molecule spends most of its time in a twisted conformation, with the two aromatic rings at an angle of approximately 40-50 degrees relative to each other.
Computational Design of this compound Derivatives with Tuned Properties
Computational design strategies are instrumental in modern medicinal chemistry for creating novel molecules with optimized properties. nih.gov Starting from a lead compound like this compound, computational methods can be used to design derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.gov This process often involves a combination of structure-based and ligand-based design approaches.
In a structure-based design approach, the three-dimensional structure of the target protein is used to guide the design of new ligands. If the crystal structure of a target is known, derivatives of this compound can be designed to make more favorable interactions with the binding site. For instance, functional groups could be added to form new hydrogen bonds or to fill a hydrophobic pocket, thereby increasing the binding affinity.
Ligand-based design methods are employed when the structure of the target is unknown. These methods rely on the information derived from a set of known active and inactive molecules to build a pharmacophore model. This model represents the key chemical features required for biological activity. New derivatives of this compound can then be designed to match this pharmacophore model.
The process of designing derivatives with tuned properties typically involves:
Scaffold Hopping or Decoration: The core structure of this compound can be modified by replacing parts of the scaffold or by adding new functional groups at various positions.
In Silico Screening: A virtual library of designed derivatives is created and computationally screened for their predicted activity and properties.
Property Prediction: A range of properties, including binding affinity, solubility, and metabolic stability, can be predicted using quantitative structure-activity relationship (QSAR) models or other computational tools.
For example, to improve the binding affinity of this compound for a hypothetical target, one might introduce a hydroxyl group to the pyridine ring to act as a hydrogen bond donor. Alternatively, to modulate the electronic properties, electron-withdrawing or electron-donating groups could be substituted on the difluorophenyl ring.
Interactive Table 2: Hypothetical Computationally Designed Derivatives of this compound and Their Predicted Properties
| Derivative | Modification | Predicted Binding Affinity (IC50, nM) | Predicted Solubility (logS) |
| 1 | 4-hydroxy substitution on pyridine | 50 | -2.5 |
| 2 | 4-methoxy substitution on pyridine | 75 | -2.1 |
| 3 | 4'-nitro substitution on phenyl ring | 120 | -3.0 |
| 4 | 3'-amino substitution on phenyl ring | 60 | -2.3 |
This hypothetical data suggests that the addition of a hydroxyl or amino group could enhance binding affinity, while a nitro group might decrease it.
Exploration of 5 2,6 Difluorophenyl Nicotinaldehyde in Medicinal Chemistry Research
Design Principles for Lead Compound Identification Utilizing 5-(2,6-Difluorophenyl)nicotinaldehyde as a Scaffold
The design of lead compounds is a critical first step in the drug discovery pipeline. The process involves identifying a promising chemical scaffold that can be systematically modified to optimize its pharmacological properties. The this compound scaffold is of particular interest due to several key features. The difluorophenyl moiety can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions. Furthermore, the pyridine (B92270) ring is a common feature in many approved drugs and is known to be a good hydrogen bond acceptor, which can facilitate interactions with biological macromolecules. The aldehyde group, while potentially reactive, serves as a versatile chemical handle for the synthesis of a diverse library of derivatives.
The principles for identifying lead compounds based on this scaffold often involve a combination of computational and experimental approaches. Researchers may use virtual screening techniques to dock a library of virtual compounds containing the this compound core into the active site of a target protein. This allows for the rapid identification of potential hits that can then be synthesized and tested experimentally.
Synthesis of Analogs and Scaffold Modification Strategies
The synthesis of analogs of this compound is a crucial step in exploring its potential as a drug scaffold. The aldehyde functional group provides a convenient starting point for a variety of chemical transformations. For instance, it can be readily converted into other functional groups such as alcohols, amines, and carboxylic acids, each of which can impart different physicochemical properties to the molecule.
One common strategy for scaffold modification is to explore the effect of different substituents on the pyridine ring. This can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, which allow for the introduction of a wide range of chemical groups at specific positions on the ring. These modifications can be used to fine-tune the molecule's solubility, lipophilicity, and metabolic stability.
Investigation of Biological Target Interaction Mechanisms of this compound Derivatives
Understanding how a drug molecule interacts with its biological target is fundamental to the drug design process. For derivatives of this compound, this involves a combination of biophysical and biochemical techniques to elucidate the nature of the ligand-protein interactions and the mechanism of action.
Ligand-Protein Binding Affinity Studies
The binding affinity of a drug molecule to its target is a key determinant of its potency. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to measure the binding affinity of this compound derivatives to their target proteins. These studies provide quantitative data on the strength of the interaction and can help to guide the optimization of the lead compound.
Enzyme Inhibition Kinetics and Mechanism of Action
If the biological target of a this compound derivative is an enzyme, it is important to characterize the kinetics of enzyme inhibition. This involves determining whether the inhibitor is competitive, non-competitive, or uncompetitive, and measuring its inhibition constant (Ki). These studies can provide valuable insights into the mechanism by which the drug molecule exerts its therapeutic effect.
Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. For derivatives of this compound, this could involve synthesizing a series of analogs with different substituents on the phenyl or pyridine rings and testing their activity in a relevant biological assay.
The data from these studies can be used to build a model of the SAR, which can then be used to design more potent and selective compounds. For example, it might be found that electron-withdrawing groups on the phenyl ring increase activity, while bulky groups on the pyridine ring decrease it. This information can then be used to guide the synthesis of new analogs with improved pharmacological properties.
Pharmacophore Modeling and Virtual Screening Applications in Drug Discovery Research
Pharmacophore modeling is a computational technique that is used to identify the essential three-dimensional arrangement of functional groups that is required for a molecule to bind to a particular biological target. A pharmacophore model can be generated based on the structures of known active compounds or on the structure of the target protein's binding site.
Applications in Materials Science and Industrial Catalysis Research
Synthesis of Functional Organic Materials Based on 5-(2,6-Difluorophenyl)nicotinaldehyde
The aldehyde group and the aromatic rings in this compound serve as key functional handles for the synthesis of novel organic materials with tailored properties.
Development of Polymeric or Supramolecular Structures
The molecular architecture of this compound is well-suited for the construction of both polymeric and supramolecular assemblies. The aldehyde functionality can readily participate in condensation reactions to form polymers. For instance, polyamides can be synthesized from the related bio-based monomer 2,5-furandicarboxylic acid through melt polycondensation, suggesting that derivatives of this compound could be explored for creating novel engineering plastics. rsc.org The pyridine (B92270) nitrogen and the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of ordered supramolecular structures. mdpi.com Research on heterocyclic polyamines and dicarboxylic acids has demonstrated the formation of recurrent supramolecular synthons, which are predictable and robust hydrogen-bonded patterns. mdpi.com These principles can be applied to design complex, self-assembling systems based on this compound.
The synthesis of pyridine-based polymers, such as those incorporating diketopyrrolopyrrole (DPP) units, has been shown to yield materials with interesting optical and electrochemical properties. rsc.org The synthetic route for these polymers often involves Stille or Suzuki polymerization reactions. rsc.org Similarly, the difluorophenyl-substituted pyridine structure of the target compound could be incorporated into conjugated polymers for electronic applications.
Table 1: Examples of Supramolecular Synthons in Heterocyclic Compounds This table is based on recurrent patterns observed in related heterocyclic structures and is intended to be illustrative of the types of interactions that could be expected with this compound.
| Synthon Type | Description | Potential Role in this compound Structures |
| R22(8) Homodimer | A robust hydrogen-bonded ring motif formed between two identical molecules. | Could facilitate the self-assembly of nicotinaldehyde derivatives. |
| R22(8) Heterosynthon | A hydrogen-bonded ring motif between two different molecules. | Could be used to co-crystallize with other functional molecules. |
| C–H···π Interactions | Weak hydrogen bonds involving a C-H bond and a π-system. | Could contribute to the overall stability of the crystal packing. |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl and pyridine rings could stack, influencing electronic properties. |
Investigation of Electronic and Optical Properties (e.g., Nonlinear Optics)
Organic molecules with extended π-conjugated systems and significant dipole moments often exhibit interesting electronic and nonlinear optical (NLO) properties. The structure of this compound, with its donor-acceptor characteristics, makes it a candidate for such applications. Theoretical studies on related fluorinated spiro[indoline-pyranopyrazole] derivatives have shown that they can possess large first-order hyperpolarizability values, suggesting potential for use in NLO materials. researchgate.net The investigation of such properties in materials derived from this compound could reveal their suitability for applications in photonics and optical data processing.
The aldehyde group serves as a reactive site for attaching different functionalities, which can modulate the NLO response. researchgate.net Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the NLO properties of new organic compounds and guiding their synthesis. researchgate.net
Ligand Development for Catalytic Systems Incorporating this compound Derivatives
The pyridine nitrogen atom in this compound makes it a promising ligand for coordinating with transition metals, opening up possibilities for its use in catalysis.
Chelation Properties with Transition Metals
Pyridine-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. researchgate.net The nitrogen atom of the pyridine ring can act as a Lewis base, donating its lone pair of electrons to a metal center. Research on related nicotinohydrazone ligands has shown their ability to form complexes with transition metals like manganese, cobalt, copper, and cadmium. researchgate.net Similarly, pyridine-2,6-bis(thiocarboxylic acid) has been shown to chelate a wide range of metals and metalloids. nih.gov
The aldehyde group in this compound can be chemically modified, for example, by condensation with amines to form Schiff base ligands. These Schiff bases can then act as multidentate ligands, forming stable chelate complexes with transition metals. The electronic properties of the resulting metal complexes can be tuned by the substituents on the ligand, including the difluorophenyl group. Studies on related nickel(II) complexes with thiosemicarbazide-based ligands have demonstrated the formation of distorted square-planar geometries. researchgate.net The interaction of 5-fluoroorotic acid with transition metals like nickel(II), copper(II), and zinc(II) has also been studied, revealing various coordination modes. nih.gov
Table 2: Potential Transition Metal Complexes with this compound Derivatives This table is hypothetical and based on the known coordination chemistry of related pyridine-based ligands.
| Metal Ion | Potential Ligand Derivative | Possible Coordination Geometry | Potential Application |
| Nickel(II) | Schiff base derivative | Square-planar | Catalysis |
| Copper(II) | Schiff base derivative | Square-pyramidal | Catalysis, Antimicrobial agents |
| Palladium(II) | Phosphine-modified derivative | Square-planar | Cross-coupling reactions |
| Rhenium(I) | Bipyridine-type derivative | Octahedral | Photodynamic therapy, Anticancer agents |
Role in Organic Transformations
Transition metal complexes derived from pyridine-based ligands are known to catalyze a wide range of organic transformations. researchgate.net For instance, nickel(II) complexes containing nicotinic and isonicotinic acid ligands have been investigated for their catalytic activity in the oligomerization of olefins. nih.gov Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis, and ligands play a crucial role in the efficiency and selectivity of these reactions. beilstein-journals.org The electronic and steric properties of ligands derived from this compound could influence the outcome of such catalytic processes.
Furthermore, transition metal complexes with pyridine-containing ligands have been explored as electrocatalysts for proton reduction, a key reaction in the production of hydrogen fuel. nih.gov Ruthenium(II) polypyridyl complexes are also being extensively studied for their potential in photodynamic therapy and photochemotherapy. nih.gov The development of new ligands based on the this compound scaffold could lead to novel catalysts with enhanced activity and selectivity for important industrial and pharmaceutical applications. For example, rhenium tricarbonyl complexes with substituted bipyridine ligands have shown anticancer activity. chemrxiv.org
Precursor in Agrochemical Research Utilizing the this compound Moiety
The 2,6-difluorophenyl moiety is a key structural feature in several commercial herbicides. Research into new herbicidal compounds often involves the synthesis and evaluation of molecules containing this group. A study on N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a compound structurally related to the target molecule, has shown its potential as an acetohydroxyacid synthase (AHAS) inhibitor. nih.govcapes.gov.br This enzyme is a crucial target for many herbicides.
The aforementioned study revealed that the compound exhibited significant post-emergent herbicidal activity against broad-leaf weeds while showing good safety for crops like rice, maize, and wheat. nih.govcapes.gov.br An important finding was that the modification of the chemical structure led to a faster degradation rate in soil compared to the existing herbicide Flumetsulam. nih.govcapes.gov.br This highlights the potential of using the this compound scaffold as a starting point for the synthesis of new agrochemicals with improved environmental profiles. The aldehyde group provides a convenient point for chemical modification to generate a library of related compounds for structure-activity relationship studies.
Table 3: Comparison of a Related Herbicidal Compound with a Commercial Herbicide Data from a study on a structurally related compound, N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide (Y6610), compared to Flumetsulam (FS). nih.gov
| Compound | Target Enzyme | Inhibitory Constant (ki) against Arabidopsis thaliana AHAS | Soil Half-life |
| Y6610 | Acetohydroxyacid synthase (AHAS) | 3.31 x 10-6 M | 3.9 days shorter than FS |
| Flumetsulam (FS) | Acetohydroxyacid synthase (AHAS) | 3.60 x 10-7 M | - |
As of the current date, there is no publicly available scientific literature or research detailing the application of This compound in the specific fields of dye chemistry and pigment development. Extensive searches of chemical databases and scientific journals have not yielded any studies that explore the use of this particular compound for creating colorants.
This lack of information suggests that the potential of this compound as a precursor or intermediate for dyes and pigments has likely not yet been investigated or reported. The aldehyde functional group on the pyridine ring and the presence of the difluorophenyl substituent could theoretically allow for its incorporation into various dye structures. However, without experimental data or theoretical studies, any discussion of its role in this area would be purely speculative.
Future research may explore the reactivity of the aldehyde group in condensation reactions with common dye intermediates or investigate the influence of the difluorophenyl moiety on the photophysical properties of potential dye molecules. Until such research is published, the application of this compound in dye and pigment chemistry remains an unexplored area of materials science.
Q & A
Basic Questions
What are the optimal synthetic routes for 5-(2,6-Difluorophenyl)nicotinaldehyde, and how can purity be maximized during synthesis?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 2,6-difluorophenyl group to the nicotinaldehyde core. A key step is the protection of the aldehyde group during halogenation to prevent side reactions. For example, using tert-butyldimethylsilyl (TBS) protection followed by deprotection under mild acidic conditions can preserve aldehyde functionality . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Monitoring intermediates by NMR helps track fluorophenyl group incorporation .
How can the structural and electronic properties of this compound be characterized experimentally?
Methodological Answer:
- NMR Spectroscopy: and NMR identify proton environments and carbonyl resonance. NMR confirms fluorine substitution patterns (e.g., para vs. ortho/meta coupling in the difluorophenyl group) .
- Infrared (IR) Spectroscopy: A strong carbonyl stretch (~1700 cm) verifies the aldehyde group.
- HPLC-MS: High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity .
What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
The compound is sensitive to light, moisture, and oxidation. Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials. Stability tests show decomposition (>5%) occurs within 30 days at room temperature due to aldehyde oxidation. Adding stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) extends shelf life .
Advanced Research Questions
How does the electronic effect of the 2,6-difluorophenyl group influence reactivity in subsequent derivatization reactions?
Methodological Answer:
The electron-withdrawing fluorine atoms activate the aldehyde for nucleophilic addition (e.g., Grignard reactions) but deactivate the pyridine ring toward electrophilic substitution. Computational studies (DFT) reveal reduced electron density at the aldehyde carbon, enhancing its electrophilicity. This is critical for designing reactions like reductive amination or aldol condensations .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Methodological Answer:
Common impurities include unreacted halogenated intermediates and oxidation byproducts (e.g., carboxylic acid derivatives). UPLC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column improves separation of polar impurities. Quantitation limits of 0.1% are achievable using external calibration curves .
How do pH and solvent polarity affect the degradation pathways of this compound?
Methodological Answer:
Under acidic conditions (pH < 3), hydrolysis of the aldehyde to the carboxylic acid dominates. In basic media (pH > 10), Cannizzaro disproportionation occurs, yielding alcohol and carboxylate derivatives. Solvent polarity (e.g., DMSO vs. toluene) modulates reaction rates: polar aprotic solvents stabilize transition states in hydrolysis .
What computational modeling approaches are most effective for predicting the biological activity of derivatives of this compound?
Methodological Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., kinases or GPCRs). QSAR models incorporating Hammett σ constants for fluorine substituents correlate with experimental IC values. DFT calculations (B3LYP/6-31G*) optimize geometries for docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
